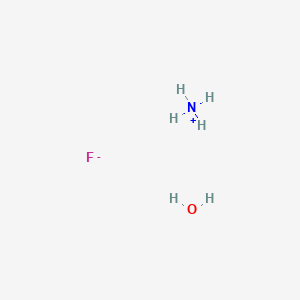

azanium;fluoride;hydrate

Beschreibung

The exact mass of the compound Ammonium fluoride hydrate, 99.995% (metals basis) is 55.043341977 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality azanium;fluoride;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about azanium;fluoride;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

azanium;fluoride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWHFIKTATBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.053 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Azanium Fluoride Hydrate: A Technical Guide

Executive Summary

Azanium fluoride (IUPAC: Ammonium fluoride,

This guide analyzes the physicochemical architecture of azanium fluoride, its thermodynamic instability, and its critical role as a volatile buffer in LC-MS and a desilylation reagent in synthetic chemistry.

Molecular Architecture & Crystallography

The Ice Analogy

Azanium fluoride is the only known substance capable of forming continuous solid solutions with water (ice). This property arises from the striking similarity between the

-

Crystal System: Hexagonal (Wurtzite-type).[1]

-

Space Group:

.[2] -

Lattice Parameters:

Å, -

Hydrogen Bonding: The lattice is stabilized by strong

hydrogen bonds, which mimic the

Hydrate Stoichiometry

While the anhydrous form is the standard reference, the "hydrate" (

-

Formula:

(Azanium fluoride monohydrate). -

Molecular Weight: 55.05 g/mol (Monohydrate) vs. 37.04 g/mol (Anhydrous).

Thermodynamic Stability & Decomposition

Unlike alkali metal fluorides (e.g., NaF), azanium fluoride is thermodynamically unstable upon heating. It does not melt congruently; instead, it undergoes sublimation-decomposition.[1]

Decomposition Mechanism

At elevated temperatures (starting >100°C), the salt dissociates into its constituent gases. This property is exploited in Mass Spectrometry (LC-MS), where the buffer must evaporate completely to prevent source contamination.

Reaction:

This reversibility implies that solid

Visualization: Thermodynamic Phase Logic

The following diagram illustrates the decomposition pathway and the environmental factors driving the equilibrium.

Figure 1: Thermal decomposition pathway of Azanium Fluoride. Note the reversible loop (dashed) which causes "creeping" of salt deposits in laboratory equipment.

Physicochemical Data Summary

| Property | Value (Anhydrous / Hydrate) | Relevance to Protocol |

| Molecular Weight | 37.04 g/mol / 55.05 g/mol | Calculation of molarity for buffers. |

| Solubility (Water) | ~83.5 g/100 mL (25°C) | Highly soluble; allows concentrated stock preparation. |

| Density | 1.009 g/cm³ | Similar to water; does not rapidly sediment.[4] |

| pH (0.1 M aq) | ~6.0 (Weakly Acidic) | Critical: Acidic enough to etch glass over time. |

| pKa (HF) | 3.17 | Forms buffer systems in the pH 3–5 range. |

| Hygroscopicity | High (Deliquescent) | Must be weighed quickly or in a glovebox. |

Experimental Protocols & Applications

Application: Volatile Buffer for LC-MS

In drug metabolism studies, non-volatile salts (phosphates) clog electrospray ionization (ESI) sources. Azanium fluoride is an ideal alternative because it decomposes into gases.

Protocol: Preparation of 10 mM Ammonium Fluoride Buffer (pH 6.2)

-

Vessel Selection: Use Polypropylene (PP) or PTFE volumetric flasks. Never use borosilicate glass.

-

Weighing: Weigh 370 mg of anhydrous

(or 550 mg of monohydrate).-

Note: Perform weighing rapidly to minimize water uptake.

-

-

Dissolution: Dissolve in 900 mL of LC-MS grade water.

-

pH Adjustment: The native pH is usually ~6. Adjust carefully with dilute Ammonium Hydroxide (

) or Acetic Acid if a specific shift is required. -

Filtration: Filter through a 0.2 µm Nylon or PTFE membrane. Do not use glass fiber filters.

Application: Desilylation in Organic Synthesis

Fluoride ions have a high affinity for silicon.

Mechanism:

Safety & Handling: The "No-Glass" Directive

The most critical operational risk with Azanium Fluoride is its incompatibility with silica-based glass. In solution, the equilibrium generates small amounts of hydrofluoric acid (HF), which attacks silicon dioxide:

Self-Validating Handling Workflow

This workflow ensures safety and chemical integrity. If the container is etched, the protocol has failed.

Figure 2: Mandatory decision tree for handling Azanium Fluoride to prevent containment failure.

References

-

PubChem. (n.d.). Ammonium Fluoride.[1][2][3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

-

American Elements. (n.d.). Ammonium Fluoride Hydrate.[9] Retrieved from [Link]

-

Conway, L. J., et al. (2021).[11] Ammonium fluoride's analogy to ice: Possibilities and limitations. Journal of Chemical Physics. Retrieved from [Link][11]

Sources

- 1. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. lookchem.com [lookchem.com]

- 4. Ammonium fluoride | 12125-01-8 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. echemi.com [echemi.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Ammonium fluoride | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. ammonium fluoride [chemister.ru]

- 11. Ammonium fluoride's analogy to ice: Possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Analysis: Azanium Fluoride and the Isomorphic Hydrate Lattice

Content Type: Technical Whitepaper Subject: Crystallography, Phase Behavior, and Experimental Handling of Ammonium Fluoride Hydrates Audience: Structural Biologists, Solid-State Chemists, and Drug Development Scientists

Executive Summary

Azanium fluoride (Ammonium fluoride,

This guide details the lattice parameters of the dominant wurtzite phase, analyzes the structural mechanics of the

Crystallographic Architecture

Unlike most salt hydrates that form distinct stoichiometric crystal lattices (e.g.,

1.1 Lattice Parameters: The Wurtzite Phase (Phase I)

The stable phase at ambient conditions (STP) is hexagonal.[2] The similarity in lattice constants between

| Parameter | Azanium Fluoride ( | Ice Ih ( | Mismatch (%) |

| Crystal System | Hexagonal | Hexagonal | - |

| Space Group | - | ||

| Lattice | 4.4365(3) | 4.4950(5) | ~1.3% |

| Lattice | 7.1672(5) | 7.3170(10) | ~2.0% |

| 1.615 | 1.628 | - | |

| Z (Units/Cell) | 2 | 4 | - |

| Bond Length ( | 2.70 (N-H | 2.76 (O-H | - |

*Note: Ice Ih proton disorder often leads to effective space group averages, but the oxygen lattice symmetry is key.

1.2 The "Hydrate" Anomaly (Solid Solution)

When researchers refer to "Azanium Fluoride Hydrate" in a structural context, they are observing a substitutional solid solution .

-

Mechanism:

is isoelectronic with -

Topology: The

hydrogen bonds mimic the -

Solubility:

is soluble in ice up to ~20 mol%, causing a slight contraction of the ice lattice parameters toward the pure

Structural Stability and Decomposition Pathways

A critical failure mode in drug development applications is the inadvertent conversion of "hydrated" ammonium fluoride into Ammonium Bifluoride (

2.1 Stability Workflow Diagram

The following diagram illustrates the phase evolution of azanium fluoride under varying thermal and humidity conditions.

Figure 1: Phase stability map. Note the critical decomposition pathway to Bifluoride (Red), which alters pH and reactivity in synthesis.

Experimental Protocols

3.1 Protocol: Preparation of Stoichiometric NH4F for Crystallography

Objective: Isolate pure Wurtzite-phase

Causality: Commercial samples often contain significant

Materials:

-

Conc. Ammonia (

) -

Hydrofluoric Acid (

) [HAZARD: EXTREME TOXICITY] -

Platinum or Teflon (PTFE) labware (Glass is corroded by

).

Step-by-Step Methodology:

-

Saturation: In a PTFE vessel, slowly add

to excess-

Why: Excess ammonia prevents the formation of the acidic bifluoride (

).

-

-

Crystallization: Evaporate the solution over concentrated

or-

Why: Do not use heat.[4] Heating aqueous

promotes the loss of

-

-

Verification: Perform Powder X-Ray Diffraction (PXRD).

-

Target: Peaks corresponding to Hexagonal

.[6] -

Contaminant Check: Look for Orthorhombic peaks (

range distinct from Wurtzite).

-

3.2 Protocol: Synthesizing the Ice-Like Solid Solution

Objective: Create

-

Doping: Dissolve pure

in deionized water to achieve a 5 mol% concentration. -

Flash Freezing: Drop the solution into liquid nitrogen to form polycrystalline ice.

-

Annealing: Transfer to a cryostat at 200 K. Hold for 24 hours.

-

Why: This allows the

and

-

Relevance to Drug Development

4.1 Desilylation Chemistry

In medicinal chemistry,

-

The "Hydrate" Factor: The reaction rate is highly dependent on the solvation of the fluoride ion. In the solid solution (hydrate) form, the fluoride is hydrogen-bonded to the lattice.

-

Protocol Adjustment: When using "wet" ammonium fluoride (commercial hydrate), the effective fluoride nucleophilicity is reduced due to hydrogen bonding with water.

-

Recommendation: For difficult deprotections, use anhydrous

in methanol. For labile substrates, use the hydrated form to buffer the basicity.

4.2 Protein Crystallography

is used as a precipitant or additive.-

Mechanism: Because it mimics the water structure,

modifies the solvent structure around the protein without disrupting the hydration shell as aggressively as other salts (e.g., Ammonium Sulfate). -

Lattice Matching: It can induce freezing-point depression and modify the ice nucleation process during cryo-cooling of protein crystals.

References

-

Crystallographic Data (NH4F): Zachariasen, W. H. (1927).[5] "Die Kristallstruktur des Ammoniumfluorids." Zeitschrift für Physikalische Chemie, 127, 218-224.[5]

-

Ice Isomorphism: Brill, R., & Zaromb, S. (1954). "Mixed Crystals of Ice and Ammonium Fluoride."[2] Nature, 173, 316–317.

-

High Pressure Phases: Conway, L. J., et al. (2021).[3] "Ammonium fluoride's analogy to ice: Possibilities and limitations."[3][7][8] The Journal of Chemical Physics, 154, 204501. [7]

-

Solid Solutions: Shephard, J. J., et al. (2021). "Effect of ammonium fluoride doping on the ice III to ice IX phase transition." The Journal of Chemical Physics, 154, 114502.

-

Safety & Handling: PubChem Compound Summary for CID 25516, Ammonium Fluoride.

Sources

- 1. Structural phase transition in NH₄F under extreme pressure conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Ammonium fluoride | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 8. pubs.aip.org [pubs.aip.org]

Thermodynamic stability of azanium fluoride hydrate at room temperature

Topic: Thermodynamic Stability of Azanium Fluoride Hydrate at Room Temperature Content Type: Technical Whitepaper Audience: Senior Research Scientists, Process Chemists, and Drug Development Leads

Executive Summary: The Stability Paradox

In the context of drug development and advanced materials synthesis, Azanium fluoride (Ammonium fluoride,

At room temperature (298 K), the term "azanium fluoride hydrate" often refers to a solid solution of

Key Takeaway: Pure

Crystallographic Identity: The Ice Mimic

To understand the stability of the hydrate, one must first understand the anhydrous crystal. Azanium fluoride crystallizes in the wurtzite structure (hexagonal, space group

-

Lattice Parameters:

Å, -

Structural Homology: Both

and -

Solid Solution: Uniquely,

is one of the few substances that can form extensive solid solutions with water ice. As water is absorbed, it does not merely sit on the surface; it integrates into the lattice, causing lattice expansion and eventual deliquescence.

Table 1: Comparative Structural Metrics

| Property | Azanium Fluoride ( | Ice Ih ( | Azanium Bifluoride ( |

| Crystal System | Hexagonal (Wurtzite) | Hexagonal | Orthorhombic |

| H-Bond Strength | Strong ( | Strong ( | Very Strong ( |

| Melting Point | Decomposes >100°C | 0°C | 125.6°C |

| Solubility (25°C) | ~83.5 g/100 mL | N/A | ~63 g/100 mL |

| Stability State | Metastable (Hygroscopic) | Stable | Thermodynamically Preferred |

Thermodynamic Stability Profile

The stability of "azanium fluoride hydrate" at room temperature is governed by two competing vectors: Decomposition and Deliquescence .

Vector A: The Decomposition Equilibrium

In a dry environment or upon heating, azanium fluoride undergoes an entropy-driven decomposition to release ammonia gas, collapsing into the thermodynamically stable acid salt, Azanium Bifluoride (

-

Driving Force: The formation of the linear, centrosymmetric bifluoride ion

is highly exothermic due to the strongest known hydrogen bond (~155 kJ/mol). -

Kinetics: At room temperature, this reaction is slow but accelerates if the released

is removed (e.g., dynamic vacuum or open airflow).[1]

Vector B: The Hydration/Deliquescence Equilibrium

In a humid environment (>30% RH), the lattice energy of

-

Enthalpy of Solution: Endothermic (

kJ/mol).[1] Despite being endothermic, the high solubility is driven by the large increase in entropy ( -

The "Hydrate" State: A distinct, stoichiometric

solid phase is not stable at 298 K under standard pressure. Instead, the system exists as a solid solution of ice/

Visualization: The Stability Triangle

The following diagram illustrates the phase shifts based on environmental forcing (Heat vs. Moisture).

Figure 1: The Stability Triangle of Azanium Fluoride.[1] The compound is kinetically stable at RT but thermodynamically prone to bifluoride conversion (red path) or deliquescence (green path).

Experimental Characterization Protocols

Distinguishing between the hydrate/wet salt and the bifluoride decomposition product is critical for process integrity. Standard loss-on-drying (LOD) methods are invalid because they induce decomposition.[1]

Protocol: Non-Destructive Phase Verification

Objective: Determine if a sample is pure

Methodology:

-

XRD (X-Ray Diffraction):

-

TGA (Thermogravimetric Analysis) - Closed Loop:

Workflow Diagram: Purity Analysis

Figure 2: Analytical workflow to distinguish between Hydrated Azanium Fluoride and Decomposition products.

Implications for Drug Development

In organic synthesis (e.g., silyl deprotection or fluorination), the thermodynamic state of the reagent dictates selectivity.

-

Silyl Deprotection:

-

HPLC/MS Buffers:

Storage Recommendations

-

Container: Polyethylene or PTFE (Glass is etched by the inevitable HF equilibrium).[1]

-

Atmosphere: Desiccated, ammonia-rich atmosphere (optional but effective) to suppress decomposition.[1]

-

Temperature: < 25°C.

References

-

IUPAC Nomenclature & Identity: PubChem.[1][5][6] Ammonium Fluoride (Compound).[1][3][4][5][6][7][8][9][10][11][12][13] National Library of Medicine.[1] [Link][1]

-

Crystal Structure & Ice Isomorphism: Salzmann, C. G., et al. (2016).[1] New Insights into Water's Phase Diagram Using Ammonium Fluoride.[1] UCL Discovery.[1] [Link]

-

Decomposition Kinetics: McClenahan, F. M. (1948).[1] Method of converting normal ammonium fluoride to ammonium bifluoride.[1][7][14] US Patent 2,446,484.[1]

-

Phase Diagram & High Pressure: Kuriakose, A. K., & Whalley, E. (1968).[1][2] Phase Diagram of Ammonium Fluoride to 20 kbar. The Journal of Chemical Physics.[2][15] [Link]

Sources

- 1. Ammonium fluoride | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Ammonium Fluoride | Ammonia Hydrofluoride | NH4F - Ereztech [ereztech.com]

- 6. americanelements.com [americanelements.com]

- 7. Ammonium bifluoride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 11. What are the storage conditions for Ammonium Fluoride? - Blog [wqmetal.net]

- 12. reddit.com [reddit.com]

- 13. echemi.com [echemi.com]

- 14. US2446484A - Method of converting normal ammonium fluoride to ammonium bifluoride - Google Patents [patents.google.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Solubility of azanium fluoride hydrate in water vs organic solvents

Technical Guide: Solubility Profile of Azanium Fluoride Hydrate ( )

Executive Summary

Azanium fluoride hydrate (IUPAC: Ammonium fluoride,

This guide details the physicochemical behavior of azanium fluoride hydrate, providing validated solubility data, mechanistic insights into solvation dynamics, and practical protocols for its use in drug development and organic synthesis.

Physicochemical Identity & Stability

Azanium fluoride is rarely encountered as a truly anhydrous crystal in ambient conditions due to its deliquescent nature. It readily absorbs atmospheric moisture, transitioning to a hydrated state (

| Property | Specification |

| IUPAC Name | Azanium fluoride |

| Common Name | Ammonium fluoride |

| Formula | |

| CAS Number | 12125-01-8 |

| Appearance | White crystalline solid (deliquescent) |

| Crystal Structure | Wurtzite (hexagonal) |

| Thermal Stability | Decomposes/Sublimes >100°C to |

| pH (5% aq) | ~6.0 (Weakly Acidic due to hydrolysis) |

Critical Stability Note: Upon heating or dehydration,

Solubility Thermodynamics: Water vs. Organic Solvents

The solubility profile of azanium fluoride is dictated by the high lattice energy of the ionic solid and the strong hydrogen-bonding requirement for solvation. The ammonium cation (

Quantitative Solubility Data (25°C)

| Solvent Class | Solvent | Solubility (g / 100 g solvent) | Solvation Mechanism |

| Aqueous | Water | 83.5 | Strong H-bond donor/acceptor network fully solvates ions. |

| Protic Organic | Methanol | 2.88 | Moderate solubility; OH group stabilizes |

| Ethanol | 1.75 | Reduced dielectric constant and steric bulk limit solubility. | |

| Polar Aprotic | DMSO | 0.11 | Poor solubility. High polarity is insufficient without H-bond donation to stabilize |

| DMF | < 0.1 | Effectively insoluble. | |

| Non-Polar/Aprotic | Acetone | 0.01 | Insoluble.[1] |

| Acetonitrile | < 0.01 | Insoluble.[2][3][4] Common antisolvent for fluoride salts. | |

| Liquid Ammonia | Insoluble | Despite structural similarity, lacks the dielectric strength to dissociate the lattice. |

Temperature Dependence (Aqueous)

Solubility in water increases marginally with temperature, but the primary concern at elevated temperatures is the loss of

-

0°C : 100 g / 100 mL

-

25°C : 83.5 g / 100 mL[1]

-

80°C : ~118 g / 100 mL (Risk of decomposition)

Mechanistic Insights: Solvation Dynamics

The drastic drop in solubility from water to organics is driven by the "Naked Fluoride" Paradox .

-

Aqueous Solvation : In water, the small, hard fluoride ion (

) is tightly sequestered by a dense shell of water molecules via strong hydrogen bonds. This stabilizes the ion but reduces its nucleophilicity. -

Organic Insolubility : In aprotic solvents (DMSO, ACN), there are no protons to hydrogen bond with

. While this would theoretically leave the fluoride "naked" and highly reactive, the lattice energy of -

The "Hydrate" Bridge : The presence of water (hydration) in the crystal lattice provides a micro-solvation environment. However, adding wet

to dry organics often results in a biphasic system or a suspension, rather than a true solution.

Visualization: Solvation Landscape

The following diagram illustrates the solvation barriers and the equilibrium species present in different environments.

Figure 1: Solubility and stability landscape of Azanium Fluoride. Note the high barrier to dissolution in aprotic solvents compared to the spontaneous dissociation in water.

Experimental Protocols & Handling

Handling Precautions

-

Glassware Compatibility :

solutions slowly generate -

Hygroscopicity : Weigh quickly or use a glovebox. The solid will absorb moisture and become sticky/clumpy within minutes in humid air.

Solvent Swapping & Antisolvent Crystallization

Since

Protocol: Introducing Fluoride to an Organic Phase

-

Dissolution : Dissolve

in the minimum volume of Water or Methanol. -

Addition : Add this concentrated solution dropwise to the target organic solvent (e.g., Acetonitrile or DMSO).

-

Observation :

-

If the organic solvent is miscible (e.g., ACN, DMSO), the fluoride may remain in solution if the water content is high enough.

-

If the water content is too low,

will precipitate as a fine white solid (Antisolvent effect). -

Tip : For HILIC chromatography, a 5-10 mM aqueous stock is typically diluted into Acetonitrile (90:10 ACN:Water) to maintain solubility.

-

Preparation of Anhydrous Solutions (Challenge)

True anhydrous solutions of

-

Method : Reaction of anhydrous Ammonia (

) and anhydrous Hydrogen Fluoride ( -

Alternative : Use Tetrabutylammonium Fluoride (TBAF) if organic solubility is required. TBAF has bulky alkyl groups that allow solubility in THF, DMSO, and DCM, unlike the inorganic ammonium cation.

Applications in Drug Development

Desilylation Reagent

In organic synthesis, fluoride is used to cleave silyl protecting groups (e.g., TBS, TMS).

-

Constraint :

is weaker than TBAF because it requires protic solvents (MeOH/Water) to dissolve. -

Advantage : It is less basic than TBAF, preventing unwanted side reactions (e.g., racemization or elimination) sensitive to strong bases.

-

Workflow : Use

in Methanol (saturated) for mild desilylation of sensitive substrates.

HILIC Chromatography Additive

Ammonium fluoride is increasingly used in Hydrophilic Interaction Liquid Chromatography (HILIC) for metabolomics and polar drug analysis.

-

Role : Enhances ionization in negative mode ESI-MS (Electrospray Ionization).

-

Concentration : Typically 1–10 mM in the aqueous mobile phase.

-

Solubility Limit : Do not exceed 90% Acetonitrile in the mobile phase, or salt precipitation may block the column/lines.

Etching & Surface Modification

While less relevant to synthesis, this property impacts equipment choice.

References

-

CRC Handbook of Chemistry and Physics . 95th Edition. CRC Press, 2014.

- Solubility of Ammonium Fluoride in Alcohols. Journal of Chemical & Engineering Data.

-

Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics . MDPI Metabolites, 2019. [Link][1]

-

Solubility of ammonium metal fluorides in aqueous ethanol mixtures . RSC Advances, 2023. [Link]

-

PubChem Compound Summary for CID 25516: Ammonium Fluoride . National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Molecular Weight and Stoichiometric Calculations of Azanium Fluoride Hydrate

Introduction: Navigating the Nuances of Azanium Fluoride and its Hydrated States

Azanium fluoride, systematically known as ammonium fluoride (NH₄F), is a compound of significant interest in various fields, including materials science, chemical synthesis, and pharmaceutical development.[1][2] Its utility often hinges on precise quantitative handling, making a thorough understanding of its molecular weight and stoichiometry paramount. Unlike simple anhydrous salts, the incorporation of water molecules into the crystal lattice to form hydrates introduces a layer of complexity that must be carefully considered for accurate experimental design and execution.

This guide provides a comprehensive overview of the molecular weight determination and stoichiometric calculations for azanium fluoride and its hydrated form. We will delve into the theoretical basis for these calculations, provide step-by-step protocols for practical laboratory applications, and offer insights into the causality behind these experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals. While azanium fluoride's interaction with water is complex, involving clathrate-like structures and a phase diagram with many parallels to that of water itself, for practical stoichiometric purposes, we will focus on the anhydrous form and the commonly referenced monohydrate.[3][4]

I. Foundational Principles: Molecular Weight Determination

The molecular weight (or molar mass) is a cornerstone of chemical calculations, providing the essential link between the macroscopic mass of a substance and the microscopic number of moles. For a hydrated salt, the molecular weight is the sum of the atomic weights of all atoms in the anhydrous salt plus the total atomic weights of the water molecules of hydration.

Molecular Weight of Anhydrous Azanium Fluoride (NH₄F)

The molecular weight of anhydrous azanium fluoride is calculated by summing the atomic weights of its constituent elements: Nitrogen (N), Hydrogen (H), and Fluorine (F).

-

Atomic weight of Nitrogen (N): ~14.007 g/mol

-

Atomic weight of Hydrogen (H): ~1.008 g/mol

-

Atomic weight of Fluorine (F): ~18.998 g/mol

The molecular weight of NH₄F is therefore: (1 × 14.007) + (4 × 1.008) + (1 × 18.998) = 37.037 g/mol [1][5]

Molecular Weight of Azanium Fluoride Monohydrate (NH₄F·H₂O)

The monohydrate form contains one molecule of water for every formula unit of azanium fluoride. To calculate its molecular weight, we add the molecular weight of water to that of the anhydrous salt.

-

Molecular weight of Water (H₂O): (2 × 1.008) + (1 × 15.999) = 18.015 g/mol

The molecular weight of NH₄F·H₂O is therefore: 37.037 g/mol + 18.015 g/mol = 55.052 g/mol

This value is consistent with sources that refer to a hydrated form of ammonium fluoride with the formula FH₆NO.

Data Summary: Molecular Weights

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Anhydrous Azanium Fluoride | NH₄F | 37.037 |

| Azanium Fluoride Monohydrate | NH₄F·H₂O | 55.052 |

| Water | H₂O | 18.015 |

II. Stoichiometric Calculations in Practice

Stoichiometry is the quantitative study of the relationships between reactants and products in a chemical reaction. For hydrated salts, it is crucial to account for the water of hydration to ensure accurate molar quantities.

The Importance of Using the Correct Molecular Weight

The choice between using the molecular weight of the anhydrous or hydrated form is dictated by the starting material. If the azanium fluoride reagent is specified as anhydrous, then 37.037 g/mol should be used. If it is a hydrate, the molecular weight of the specific hydrate is required. Using the anhydrous molecular weight for a hydrated salt will lead to an overestimation of the number of moles of azanium fluoride, resulting in significant errors in subsequent calculations.

Diagram: Relationship Between Anhydrous and Hydrated Forms

Caption: Step-by-step workflow for preparing a molar solution of azanium fluoride.

Stoichiometric Calculations in Chemical Reactions

Accurate stoichiometric calculations are essential for predicting the theoretical yield of a reaction and for determining limiting reactants.

Example Reaction:

Let's consider a hypothetical double displacement reaction where aqueous azanium fluoride reacts with silver nitrate (AgNO₃) to produce a precipitate of silver fluoride (AgF) and aqueous azanium nitrate (NH₄NO₃).

Balanced Chemical Equation:

NH₄F(aq) + AgNO₃(aq) → AgF(s) + NH₄NO₃(aq)

The stoichiometry of this reaction is 1:1:1:1.

Experimental Protocol: Determining Theoretical Yield

Objective: To calculate the theoretical yield of AgF when 1.0 g of NH₄F·H₂O is reacted with excess AgNO₃.

Procedure:

-

Calculate the moles of the reactant (NH₄F·H₂O):

-

Mass of NH₄F·H₂O = 1.0 g

-

Molar Mass of NH₄F·H₂O = 55.052 g/mol

-

Moles of NH₄F·H₂O = Mass / Molar Mass = 1.0 g / 55.052 g/mol = 0.01816 moles

-

-

Determine the moles of the product (AgF) using the stoichiometric ratio:

-

From the balanced equation, the molar ratio of NH₄F to AgF is 1:1.

-

Therefore, moles of AgF produced = moles of NH₄F reacted = 0.01816 moles

-

-

Calculate the theoretical yield (mass) of AgF:

-

Molar Mass of AgF = 107.87 g/mol (Ag) + 18.998 g/mol (F) = 126.868 g/mol

-

Theoretical Yield of AgF = Moles of AgF × Molar Mass of AgF = 0.01816 mol × 126.868 g/mol = 2.304 g

-

Causality in Experimental Choices: The choice to use the molecular weight of the monohydrate is critical because the starting material was specified as such. If the anhydrous molecular weight were used, the calculated moles of NH₄F would be erroneously high (1.0 g / 37.037 g/mol = 0.02700 moles), leading to an incorrect theoretical yield of 3.425 g. This demonstrates the importance of correctly identifying and accounting for the hydration state of the starting material.

III. Safety and Handling Considerations

Azanium fluoride is a toxic and corrosive substance. [2]When dissolved in water, it can form hydrofluoric acid, which is highly corrosive and can cause severe burns. [2]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A precise understanding and application of molecular weight and stoichiometric principles are fundamental to the successful use of azanium fluoride hydrate in research and development. This guide has provided a detailed framework for these calculations, emphasizing the critical importance of accounting for the water of hydration. By following the outlined protocols and understanding the underlying principles, scientists can ensure the accuracy, reproducibility, and safety of their experimental work.

References

-

Koo, J., Lee, H., & Lee, J. W. (2021). Incorporation of Ammonium Fluoride and Methanol in Carbon Dioxide Clathrate Hydrates and Their Significance for Hydrate-Based Gas Separation. Industrial & Engineering Chemistry Research, 60(30), 11213–11220. [Link]

-

Rosales, M. S., et al. (2018). The phase diagrams of water and ammonium fluoride (NH4F) display some interesting parallels. ResearchGate. [Link]

-

American Chemical Society. (2017). Ammonium Fluoride. ACS Reagent Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium fluoride. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium fluoride. [Link]

-

American Elements. (n.d.). Ammonium Fluoride Hydrate. [Link]

Sources

- 1. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. Ammonium fluoride | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Incorporation of ammonium fluoride into clathrate hydrate lattices and its significance in inhibiting hydrate formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Phase Diagram and Thermal Decomposition of Azanium Fluoride Hydrate

Executive Summary

Azanium fluoride (Ammonium fluoride,

This guide provides a rigorous technical analysis of the

Physicochemical Structure & Bonding

To understand the phase diagram, one must first grasp the unique crystallography of azanium fluoride.

The "Ice" Analogy

Anhydrous

-

Implication:

is the only ionic compound that forms extensive solid solutions with water. It does not merely dissolve; it integrates into the ice lattice, depressing the freezing point and altering the phase boundaries significantly. -

Hydrate Formation: The "hydrate" is often a stoichiometric inclusion of water molecules into this H-bonded network, leading to high hygroscopicity. Commercial "Azanium Fluoride" is frequently a non-stoichiometric hydrate (

) due to atmospheric moisture absorption.

Phase Equilibria: The System

The phase diagram of azanium fluoride and water is a binary system dominated by extensive solid solubility and deep eutectic points.

Phase Diagram Schematic

The following diagram illustrates the stability regions of the Azanium Fluoride-Water system. Note the formation of the acidic bifluoride phase at elevated temperatures.[1]

Figure 1: Simplified phase relationship flow for the Azanium Fluoride-Water system. Note that strictly speaking,

Key Thermodynamic Points

| Parameter | Value | Technical Note |

| Eutectic Point | ~ -28°C | High solubility allows liquid brine existence at very low temps. |

| Solubility (25°C) | ~100 g / 100 mL | Highly temperature-dependent.[2] |

| Decomposition Onset | ~100°C | Conversion to |

| Melting Point | N/A (Sublimes) | Theoretical MP is obscured by decomposition to bifluoride. |

Thermal Decomposition Kinetics

The thermal decomposition of azanium fluoride hydrate is not a single-step sublimation. It is a multi-stage process that presents significant safety risks due to the evolution of specific gases at different intervals.

The Mechanism

The decomposition follows a stepwise pathway:

-

Dehydration: Loss of lattice water.

-

Deammoniation: Loss of ammonia (

) to form the acidic salt, Ammonium Bifluoride ( -

Sublimation/Dissociation: The bifluoride dissociates into

and

Chemical Pathway:

Decomposition Workflow Diagram

Figure 2: Thermal decomposition cascade. Note the intermediate formation of Ammonium Bifluoride, which is more acidic and corrosive than the starting material.

Experimental Protocols: Thermal Analysis

To characterize a specific lot of azanium fluoride hydrate, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol: TGA/DSC Simultaneous Analysis

Objective: Determine the precise water content and decomposition onset temperature.

Equipment:

-

Simultaneous TGA/DSC Analyzer (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

-

Crucible: Aluminum pans (hermetically sealed with a pinhole) or Platinum (if HF exposure is brief, but Alumina is preferred for safety). Note: HF attacks silica/glass; avoid quartz crucibles.

Methodology:

-

Sample Prep: Weigh 5–10 mg of sample. Minimize air exposure to prevent hygroscopic moisture uptake.[3]

-

Pan Sealing: Use a hermetic lid with a laser-drilled pinhole (50

).-

Reasoning: The pinhole allows self-generated atmosphere (saturation) to separate the dehydration event from the decomposition event. An open pan often merges these mass losses.

-

-

Purge Gas: Dry Nitrogen (

) at 50 mL/min.-

Reasoning: Inert atmosphere prevents secondary reactions with oxygen.

-

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C.

-

Isothermal hold at 300°C for 5 mins (to ensure residue clearance).

-

Data Interpretation:

-

Event 1 (40–90°C): Endothermic peak with mass loss corresponding to

. -

Event 2 (100–160°C): Sharp mass loss of

. Formation of -

Event 3 (>200°C): Complete volatilization of

and remaining

Safety & Handling (The "Self-Validating" System)

Working with

The Calcium Gluconate Validation

Every workstation handling

-

Mechanism: HF penetrates skin and decalcifies bone/blood (sequesters

). Gluconate provides a sacrificial source of calcium, precipitating -

Validation: Check expiration dates monthly. If gel turns cloudy or separates, the safety system is invalid.

Material Compatibility Matrix

| Material | Compatibility | Notes |

| Borosilicate Glass | INCOMPATIBLE | Reacts to form |

| Stainless Steel (316) | Conditional | Good for short term; pits over time with acidic bifluoride. |

| PTFE / PFA (Teflon) | EXCELLENT | The standard for all vessels and liners. |

| Polypropylene | Good | Suitable for storage at room temperature. |

References

-

Phase Diagrams of Ammonium Fluoride-Water

-

Salzmann, C. G., et al. (2016).[4] "New Insights into Water's Phase Diagram Using Ammonium Fluoride." UCL Discovery.

-

-

Thermal Decomposition Mechanism

- Shinn, D. B., et al. (1966). "The Thermal Decomposition of Ammonium Hexafluoroaluminate and Ammonium Fluoride." Inorganic Chemistry.

-

Crystal Structure & Ice Analogy

- Needs, R. J., et al. (2021).

-

Safety Data & Toxicology

- National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 25516, Ammonium fluoride."

Sources

Azanium Fluoride Hydrate Clusters: Hydrogen Bonding Dynamics and Proton Transfer Coordinates

Executive Summary

This technical guide examines the structural and energetic landscape of azanium fluoride (

For researchers in drug development and crystal engineering , understanding these clusters provides a critical model for:

-

Proton-Coupled Electron Transfer (PCET) in enzymatic active sites.

-

Solvation Shell Dynamics around fluorinated pharmacophores.

-

Polymorph Stability in solid-state formulation where trace water mediates ionic lattices.

Theoretical Framework: The Azanium-Fluoride Singularity

The azanium ion (

The Proton Transfer "Tug-of-War"

The core phenomenon in these clusters is the competition for the proton between the nitrogen and the fluorine. This is not a static bond but a dynamic potential energy surface.

-

Ionic Limit:

(Contact Ion Pair - CIP) -

Neutral Limit:

(Molecular Complex)

In the gas phase, the neutral

Structural Motifs and Energetics

The stability of these clusters is governed by "Magic Numbers"—specific hydration integers (

Hydration-Induced Ionization

Data indicates that a single water molecule is insufficient to fully stabilize the ion pair in isolation, but as

Table 1: Energetic Transitions in Azanium Fluoride Clusters

| Cluster Size ( | Dominant Species | Binding Motif | Significance to Pharma |

| n = 0 | Neutral Dipole | Model for hydrophobic pockets. | |

| n = 1-2 | Transition State | Shared Proton | High instability; mimics transition states in catalysis. |

| n = 3-5 | Contact Ion Pair (CIP) | Onset of ionic solvation; critical for solubility prediction. | |

| n = 20 | Solvent-Separated (SSIP) | "Magic Number" cage (dodecahedral); complete solvation model. |

The Magic Number

Experimental mass spectrometry reveals a massive abundance anomaly at

Mechanism: Proton Wire Dynamics[1]

The transfer of protons within these clusters follows a Grotthuss-like mechanism, often referred to as "proton wires."[1] In a biological context, this explains how a fluorinated drug might alter local pH or proton conductivity in a receptor channel.

Visualization: Solvation-Driven Proton Transfer

The following diagram illustrates the energetic descent from a neutral molecular interaction to a fully solvated ionic pair.

Figure 1: The reaction coordinate showing how stepwise hydration drives the proton from the fluoride back to the nitrogen, stabilizing the azanium species.

Experimental Protocol: Cryogenic Ion Vibrational Spectroscopy (CIVS)

To empirically validate these interactions, one cannot rely on bulk FTIR, which averages out the specific cluster motifs. The gold standard is Cryogenic Ion Vibrational Spectroscopy (CIVS) combined with Mass Spectrometry.

Protocol Causality

We use cryogenic temperatures (10–50 K) to "freeze" the clusters in their global minimum energy structures, eliminating thermal noise that blurs the spectral features of the shared proton.

Step-by-Step Workflow

-

Cluster Generation:

-

Source: Pulsed nozzle supersonic expansion.

-

Mixture: 1%

, 1% -

Ionization: Electron impact or electrospray ionization (ESI) to generate protonated clusters.

-

-

Mass Selection:

-

Pass the beam through a Quadrupole Mass Filter (QMF).

-

Selection Rule: Set

to target specifically

-

-

Trapping & Tagging:

-

Laser Interrogation:

-

Irradiate trapped ions with a tunable IR OPO/OPA laser (2500–4000 cm⁻¹).

-

Scan across the N-H and O-H stretching regions.

-

-

Detection:

-

When the laser hits a vibrational resonance (e.g., the specific H-bond stretch), the cluster heats up.

-

The weak

tag boils off. -

A second mass filter detects the appearance of the "naked" ion (Mass - 28).

-

Visualization: CIVS Workflow

Figure 2: Schematic of the Cryogenic Ion Vibrational Spectroscopy workflow used to isolate and analyze specific hydration states.

Implications for Drug Development

Understanding

Bio-Isosteres and Fluorination

Replacing hydrogen with fluorine is a common strategy to improve metabolic stability (blocking P450 oxidation). However, fluorine is a poor H-bond acceptor in organic C-F bonds, but a strong one in ionic environments. The

Solubility and Polymorphs

Many drugs are formulated as hydrochloride salts. Fluoride salts (or fluorinated counter-ions) often show radically different solubility profiles. The "Magic Number" stability (

References

-

NIST WebBook. Ammonium Fluoride: Gas Phase Ion Thermochemistry. National Institute of Standards and Technology. [Link]

-

Hassanali, A., et al. (2013). Proton transfer through the water gossamer. Proceedings of the National Academy of Sciences (PNAS).[1] [Link]

-

Lisy, J. M. (2006). Spectroscopy and structure of solvated ions. Journal of Chemical Physics. [Link]

-

Tsuzuki, S., et al. (2021). Nonuniform Proton Transfer and Strong Hydrogen Bonding within Cation, Anion, and Neutral Clusters of Ammonia and Hydrogen Fluoride. Journal of Physical Chemistry A. [Link]

-

Chaplin, M. Water Structure and Science: Magic Number Clusters. London South Bank University.[2] [Link][2]

Sources

Dielectric Properties of Azanium Fluoride Hydrate Crystals: From Synthesis to Advanced Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of Hydrogen-Bonded Systems

In the realm of materials science and pharmaceutical development, the intricate dance of ions and molecules within a crystal lattice dictates its physical and chemical properties. Azanium fluoride (more commonly known as ammonium fluoride, NH₄F), a compound isostructural with water ice, presents a fascinating scaffold for studying the influence of hydrogen bonding on material characteristics.[1] When water molecules are incorporated to form a hydrated crystal, we introduce new layers of complexity and opportunity. The dynamics of the ammonium (azanium) cation, the fluoride anion, and the water molecules create a system ripe for novel dielectric phenomena.

This guide eschews a conventional review of existing data. Instead, it serves as a forward-looking technical manual, a field-proven roadmap for the synthesis, characterization, and interpretation of the dielectric properties of azanium fluoride hydrate crystals. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them, empowering researchers to not only execute experiments but to deeply understand the phenomena they are observing. We will proceed from the ground up, treating this material as a novel entity whose properties we are uncovering together, thereby providing a robust framework for investigating similar hydrogen-bonded crystalline systems.

Part 1: Crystal Synthesis and Structural Validation

Expertise & Experience: The Rationale Behind the Method

The foundation of any material characterization is the quality of the sample itself. For hydrated salts, this means producing large, single-crystal specimens with a well-defined and uniform level of hydration. The chosen method, slow evaporation from an aqueous solution, is a classic technique that provides the necessary control over crystallization kinetics. Rapid precipitation would yield a polycrystalline powder, unsuitable for anisotropic property measurements, while excessively high temperatures risk the formation of the anhydrous salt. The subsequent validation steps are not merely confirmatory; they are integral to the experimental loop, ensuring that the material being tested is precisely the material intended.

Protocol 1: Single-Crystal Growth of Azanium Fluoride Hydrate

This protocol outlines the synthesis from basic precursors. The stoichiometry of the initial reaction is critical for ensuring a pure starting solution.

Materials:

-

Aqueous Ammonia (NH₃(aq), ~28-30%)

-

Hydrofluoric Acid (HF, 48%)

-

High-Purity Deionized Water

-

Crystallization Dish with a loosely fitting cover

-

Small seed crystal (from a preliminary rapid evaporation)

Step-by-Step Methodology:

-

Neutralization (Caution: Perform in a well-ventilated fume hood with appropriate personal protective equipment for HF): a. In a fluoropolymer beaker placed in an ice bath, slowly add hydrofluoric acid to a stoichiometric equivalent of aqueous ammonia. The reaction is exothermic. b. Monitor the pH of the solution, aiming for a final pH of ~7.0. This ensures the formation of NH₄F without excess acid or base.

-

Preparation of Saturated Solution: a. Gently heat the neutralized solution to approximately 40°C to ensure all salt is dissolved. b. Allow the solution to cool to room temperature. If no precipitate forms, it is not yet saturated. c. Reduce the volume of the solution by slow evaporation at room temperature until a small amount of crystalline precipitate is observed upon cooling. Re-heat gently to dissolve this precipitate, creating a solution that is saturated at a slightly elevated temperature.

-

Crystal Growth: a. Transfer the saturated solution to a clean crystallization dish. b. Suspend a small, high-quality seed crystal in the solution using a fine polymer thread. c. Cover the dish to slow the rate of evaporation. This is the most critical step for growing large, high-quality single crystals. The slower the evaporation, the better the crystal quality. d. Place the setup in a location with minimal vibration and stable temperature.

-

Harvesting and Storage: a. Once the crystal has reached the desired size (typically over several days to weeks), carefully remove it from the solution. b. Gently dry the crystal faces with a lint-free cloth. c. Store the crystal in a sealed container, as hydrated salts can be efflorescent (lose water) or deliquescent (absorb excess water) depending on ambient humidity.

Protocol 2: Material Validation

A self-validating system requires that we confirm the identity and quality of the synthesized material before proceeding.

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Purpose: To unambiguously determine the crystal system, space group, and atomic positions, including those of the water molecules. This confirms the formation of a hydrated phase distinct from anhydrous NH₄F.

-

Procedure: A small, high-quality crystal is mounted on a goniometer and analyzed. The resulting diffraction pattern is used to solve the crystal structure.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the stoichiometry of hydration (i.e., the number of water molecules per NH₄F unit).

-

Procedure: A small sample of the crystal is heated at a controlled rate in an inert atmosphere. The mass loss at specific temperatures will correspond to the loss of water, allowing for precise quantification.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the presence of both NH₄⁺ ions and H₂O molecules through their characteristic vibrational modes.

-

Procedure: The crystal is ground into a fine powder and mixed with KBr to form a pellet, or analyzed directly using an ATR accessory. Look for O-H stretching and bending modes from water and N-H stretching and bending modes from the azanium ion.

-

Caption: Workflow for the synthesis and validation of azanium fluoride hydrate crystals.

Part 2: The Physics of Dielectric Response in Hydrated Crystals

Authoritative Grounding: From Polarization to Relaxation

A dielectric material stores electrical energy when subjected to an external electric field. This ability is quantified by its relative permittivity or dielectric constant (κ or εr).[2][3] In a crystal like azanium fluoride hydrate, several mechanisms contribute to the overall polarization:

-

Electronic Polarization: The displacement of electron clouds relative to atomic nuclei. This is a very fast process and contributes to the permittivity at optical frequencies.

-

Ionic (or Atomic) Polarization: The displacement of positive ions (NH₄⁺) relative to negative ions (F⁻) in the lattice.

-

Orientational (or Dipolar) Polarization: The alignment of permanent dipoles with the applied field. In our crystal, both the water molecules and the tetrahedral azanium ions possess permanent dipole moments. This is the most crucial mechanism for understanding frequency-dependent dielectric properties.

When the electric field is alternating, the dipoles attempt to reorient with the field. However, their movement is hindered by the crystalline environment, leading to a phase lag between the field and the polarization. This energy dissipation is known as dielectric loss (ε''). The phenomenon where the dielectric constant drops off and the loss shows a peak at a characteristic frequency is called dielectric relaxation .

The complex permittivity (ε*) is used to describe this behavior:

ε* = ε' - iε''

-

ε' (the real part): The dielectric constant, representing energy storage.

-

ε'' (the imaginary part): The dielectric loss factor, representing energy dissipation.

For many systems, including hydrated crystals, the frequency dependence of relaxation can be modeled by the Debye equation or more general forms like the Havriliak-Negami model.[4] The key parameter from these models is the relaxation time (τ) , which is the characteristic time required for the dipoles to return to a random orientation after the field is removed. The temperature dependence of the relaxation time often follows the Arrhenius law, allowing for the calculation of the activation energy (Ea) for the dipolar reorientation process.[5] This activation energy is a critical piece of data, as it provides profound insight into the energy barrier that the rotating dipoles must overcome, linking macroscopic measurements to molecular-level dynamics.

Part 3: Experimental Protocol for Dielectric Spectroscopy

Trustworthiness: A Self-Validating Measurement System

The following protocol for Dielectric Relaxation Spectroscopy (DRS) is designed to be a self-validating system. By performing measurements over wide frequency and temperature ranges and cross-correlating the results, we ensure the data is robust and free from artifacts. For instance, observing a systematic, repeatable peak in dielectric loss across multiple samples that shifts with temperature according to physical laws (like the Arrhenius relationship) validates the measurement.

Protocol 3: Dielectric Spectroscopy Measurement

Instrumentation:

-

Precision LCR Meter or Impedance Analyzer (e.g., Keysight E4980A or similar).[6]

-

Sample holder with parallel plate capacitor configuration.

-

Temperature control system (e.g., a cryostat or environmental chamber).

-

Conductive silver paint or sputtered gold for electrodes.

Step-by-Step Methodology:

-

Sample Preparation: a. Cut a thin plate from the grown single crystal, typically ~1 mm thick. Ensure the top and bottom faces are parallel. b. Carefully polish the faces to ensure good contact with the electrodes. c. Apply conductive electrodes to the two parallel faces. Allow to cure completely as per the manufacturer's instructions. d. Measure the precise area (A) and thickness (d) of the sample.

-

Measurement Procedure: a. Mount the prepared sample in the parallel plate fixture within the temperature-controlled chamber. b. Set the starting temperature (e.g., a low temperature like 150 K). Allow the system to stabilize. c. Using the impedance analyzer, perform a frequency sweep at the set temperature (e.g., from 20 Hz to 2 MHz). Record the capacitance (C) and dissipation factor (D), or the complex impedance (Z*), at each frequency point. d. Increase the temperature in controlled steps (e.g., 5 K increments). At each step, allow the temperature to stabilize before initiating the next frequency sweep. e. Continue this process up to a temperature just below the decomposition point of the hydrate, as determined by TGA.

-

Data Analysis: a. For each frequency (ω = 2πf) and temperature point, calculate the real (ε') and imaginary (ε'') parts of the complex permittivity using the measured capacitance (C), dissipation factor (D), and sample dimensions (A, d):

- C₀ = ε₀ * (A/d) (where ε₀ is the vacuum permittivity, 8.854 x 10⁻¹² F/m)

- ε' = C / C₀

- ε'' = ε' * D b. Plot ε' and ε'' as a function of frequency for several representative temperatures. c. For each temperature where a loss peak is observed, determine the peak frequency (f_max). The relaxation time is then τ = 1 / (2π * f_max). d. Create an Arrhenius plot of ln(τ) versus 1/T (where T is in Kelvin). The plot should be linear. e. Calculate the activation energy (Ea) from the slope of the Arrhenius plot: Slope = Ea / k_B (where k_B is the Boltzmann constant).

Caption: Logical workflow for dielectric spectroscopy measurement and data analysis.

Part 4: Data Interpretation and Quantitative Insights

Expertise & Experience: Translating Data into Physical Meaning

The final, crucial step is the interpretation of the quantitative data. The values obtained for permittivity, relaxation time, and activation energy are not mere numbers; they are clues to the molecular-level behavior of the crystal.

Data Presentation

Quantitative results should be summarized for clarity. Below is a hypothetical table of results that one might obtain from this analysis.

| Parameter | Value | Unit | Significance |

| Static Dielectric Constant (ε' at 1 kHz, 298 K) | 25 | Dimensionless | Indicates good charge storage capability compared to vacuum (ε'=1). |

| Dielectric Loss (ε'' at 1 kHz, 298 K) | 0.05 | Dimensionless | A low value suggests the material is a good insulator at this frequency. |

| Relaxation Time (τ at 298 K) | 1.5 x 10⁻⁶ | s | Characteristic response time of the dominant dipolar relaxation process. |

| Activation Energy (Ea) | 0.35 | eV | The energy barrier for the reorientation of the relaxing dipoles. |

Interpreting the Activation Energy (Ea)

The magnitude of the activation energy is a powerful diagnostic tool.

-

Low Ea (e.g., < 0.1 eV): Often associated with the reorientation of small, relatively free molecular groups.

-

Moderate Ea (e.g., 0.2 - 0.5 eV): This range is typical for the reorientation of water molecules in hydrated crystals or the breaking and reforming of a single hydrogen bond.[7] The hypothetical value of 0.35 eV would strongly suggest that the observed relaxation is due to the motion of the lattice water molecules.

-

High Ea (e.g., > 0.6 eV): Suggests more energy-intensive processes, such as proton hopping between lattice sites (ionic conduction) or the motion of larger ionic groups.

If the dielectric spectra reveal multiple loss peaks, it indicates that more than one relaxation process is occurring. For example, a lower-temperature process might be due to water molecule reorientation, while a distinct higher-temperature process could be attributed to the reorientation of the entire NH₄⁺ cation. Analyzing the activation energy for each process separately allows for the deconvolution of these distinct molecular motions.

This comprehensive approach—from rational synthesis to multi-modal validation, and finally to detailed spectroscopic analysis—provides the robust framework necessary for pioneering research into novel crystalline materials. The insights gained are critical not only for fundamental materials science but also for applications in electronics and pharmaceutical sciences, where control over dielectric properties can lead to advancements in energy storage, sensor technology, and drug delivery systems.[3][8][9]

References

- IEEE. (n.d.). Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity. IEEE Xplore.

- Semantic Scholar. (n.d.). Measurement of the dielectric properties of liquid crystal material for microwave applications.

- Journal of Electrical Engineering, Electronics, Control and Computer Science. (2023, March 28). Dielectric Material Measurement Method: A Review.

- Royal Society of Chemistry. (2025, January 30). Design and synthesis of asymmetric anhydrous quaternary ammonium fluoride electrolytes for fluoride ion batteries. Sustainable Energy & Fuels.

- Keysight Technologies. (n.d.). Basics of Measuring the Dielectric Properties of Materials.

- MDPI. (n.d.). Activation Mechanism of Ammonium Fluoride in Facile Synthesis of Hydrated Silica Derived from Ferronickel Slag-Leaching Residue.

- ACS Publications. (2025, July 25). Characterizing Hydrated Polymers via Dielectric Relaxation Spectroscopy: Connecting Relative Permittivity, State of Water, and Salt Transport Properties of Sulfonated Polysulfones. Macromolecules.

- MDPI. (2023, February 22). The Impact of Ammonium Fluoride on Structural, Absorbance Edge, and the Dielectric Properties of Polyvinyl Alcohol Films.

- DoITPoMS. (n.d.). Applications of dielectrics. University of Cambridge.

- MDPI. (2023, September 6). Physical and Mathematical Models of Quantum Dielectric Relaxation in Electrical and Optoelectric Elements Based on Hydrogen-Bonded Crystals.

- ResearchGate. (n.d.). Ammonium Fluorides in Mineral Processing.

- ResearchGate. (2025, August 6). An Overview of Dielectric Properties Measuring Techniques.

- Precision Ceramics. (n.d.). Dielectric Constant: Ceramic Material Comparison & Applications.

- ResearchGate. (2025, August 6). Electrostatic properties of ammonium fluoride and deuterated ice-Ih.

- ResearchGate. (2025, August 10). Preparation and characterization of hydrazinium derivatives.

- Microwave Journal. (2023, May 11). Higher Dielectric Constant Material Enables New RF Capabilities.

- Google Patents. (2022, October 18). Crystallization method of ammonium fluoride or ammonium bifluoride.

- Arxada. (n.d.). Hydrazine Hydrate.

- Springer. (2022, October 24). Dielectric properties of ammonium iron sulphate-dodecahydrate alum crystal.

- NIH. (2021, July 24). Advances in the Study of Gas Hydrates by Dielectric Spectroscopy. PMC.

- SpecialChem. (2025, July 10). Dielectric Constant: Definition, Units, Formula, Plastic Values & Material List.

- MDPI. (n.d.). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations.

- SciSpace. (n.d.). Some observations on the theory of dielectric relaxation in associated liquids.

- Wikipedia. (n.d.). Ammonium fluoride.

- Wikipedia. (n.d.). Terbium.

- EEPower. (n.d.). Dielectric Materials | Fundamentals | Capacitor Guide.

- AIP Publishing. (2016, April 28). The mechanism of the dielectric relaxation in water.

- ResearchGate. (n.d.). The Crystal Structure of Hydrazinium Difluoride.

- ACS Publications. (2026, January 26). NH2−BDC-Pillared Ho-MOFs with/without Viologen Encapsulation: Fluorescence Sensing, Multistimulus.

Sources

- 1. researchgate.net [researchgate.net]

- 2. precision-ceramics.com [precision-ceramics.com]

- 3. specialchem.com [specialchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. cmc.ca [cmc.ca]

- 7. scispace.com [scispace.com]

- 8. Applications of dielectrics [doitpoms.ac.uk]

- 9. microwavejournal.com [microwavejournal.com]

The Ice-Like Salt: Historical Evolution and Synthesis of Azanium Fluoride Hydrates

Topic: Historical development of azanium fluoride hydrate synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Core Directive & Executive Summary

This guide explores the chemical lineage of Azanium Fluoride (

For the drug development professional, understanding the synthesis of

Historical Genesis: The 19th Century Foundations

The Berzelius Isolation (1824)

The history of azanium fluoride begins with Jöns Jacob Berzelius. In 1824, while characterizing the "fluoric radical," Berzelius neutralized hydrofluoric acid with ammonia. He observed a "saline taste" and the formation of prismatic crystals that were highly soluble in water.[1]

-

The Observation: Berzelius noted that heating these crystals caused them to sublime, but not without partial decomposition. This was the first documentation of the reversible dissociation equilibrium that plagues

synthesis to this day: -

The Glass Etching Anomaly: He also confirmed that aqueous solutions of this salt would etch glass, a property that hindered early containment and analysis.

The Lawson-Collie Challenge (1888)

While investigating quaternary ammonium salts, Lawson and Collie formalized the neutralization method:

-

Technical Insight: They established that "neutral" ammonium fluoride is thermodynamically unstable relative to the bifluoride at elevated temperatures (

) or under vacuum without excess ammonia pressure.

Structural Elucidation: The "Ice" Connection

The mid-20th century brought crystallographic tools that revealed why

The Wurtzite Lattice (Zachariasen, 1927)

X-ray diffraction studies by Zachariasen revealed that

-

Lattice Parameters: The

hydrogen bond length ( -

Implication: The ammonium ion (

) and fluoride ion (

Solid Solutions with Water (Brill & Zaromb, 1954)

Brill and Zaromb demonstrated that

-

The Hydrate Phase: Unlike typical salt hydrates (e.g.,

) where water occupies specific interstitial sites, water molecules in -

Significance: This explains the extreme hygroscopicity and the difficulty in isolating a stoichiometric "monohydrate." The "hydrate" is often a non-stoichiometric solid solution,

.

Figure 1: Structural isomorphism between Ice Ih and Azanium Fluoride, facilitating solid solution formation.

Modern Synthesis & Phase Control

To synthesize high-purity azanium fluoride for drug development (e.g., as a desilylation reagent), one must navigate the "Bifluoride Trap."

The Bifluoride Trap

-

Trigger: Heat

or vacuum drying. -

Result: Contamination with acidic bifluoride, which alters pH and reactivity in sensitive organic syntheses.

Protocol 1: Gas-Phase Anhydrous Synthesis

Used for semiconductor-grade material where water is a contaminant.

-

Precursors: Gaseous Ammonia (

) and Anhydrous Hydrogen Fluoride ( -

Reactor: PTFE or Monel (to prevent corrosion).

-

Process: Gases are introduced into a cooled fluidized bed reactor.

-

Control: Excess ammonia pressure is maintained to suppress dissociation.

Protocol 2: Solution Crystallization (The "Wet" Method)

Common for laboratory reagents.

-

Neutralization: 40%

is added to concentrated -

pH Adjustment: Ammonia is added until pH reaches 7.0–8.0.

-

Crystallization: Solution is cooled to

. -

Drying: Crystals are dried over

or

Comparative Data: Synthesis Methods

| Parameter | Gas Phase (Anhydrous) | Liquid Phase (Hydrate/Solution) |

| Purity ( | > 99.5% | 95-98% (often contains |

| Water Content | < 0.1% | Variable (Solid Solution) |

| Bifluoride ( | Low (< 0.5%) | Moderate (increases on drying) |

| Primary Use | Electronics Etching, Anhydrous Fluorination | General Reagent, Desilylation |

| Hazard Level | Extreme (Anhydrous HF gas) | High (Corrosive liquid) |

Applications in Drug Development

For the medicinal chemist, Azanium Fluoride is the parent of the "naked fluoride" family (TBAF, TMAF).

Desilylation Chemistry

Silyl protecting groups (TBS, TMS, TBDPS) are staples in drug synthesis. While Tetrabutylammonium Fluoride (TBAF) is the standard lipophilic reagent,

-

Mechanism: The high lattice energy of the Si-F bond (

) drives the reaction. The small -

Selectivity:

in methanol is milder than TBAF, often sparing base-sensitive groups that TBAF (which can act as a strong base due to hydration water) might degrade.

Nucleophilic Fluorination

Introducing fluorine into drug scaffolds improves metabolic stability (blocking P450 oxidation).

-

Challenge:

is a poor nucleophile in water (high solvation energy). -

Solution: Using anhydrous

(or quaternary derivatives) in polar aprotic solvents (DMSO, DMF) creates "naked" fluoride ions with enhanced nucleophilicity for

Figure 2: Mechanism of Fluoride-mediated Desilylation using Azanium Fluoride.

Detailed Experimental Protocol: Purification of Laboratory Grade NH4F

Objective: Purify commercial "wet" ammonium fluoride to remove bifluoride and minimize water content for sensitive reactions.

Safety Warning:

-

Assessment: Check the pH of a 5% aqueous solution. If pH < 6.0, significant bifluoride is present.

-

Ammonia Saturation:

-

Solvent Wash (Optional):

-

Wash the solid with cold, anhydrous methanol (solubility of

is limited, but it helps remove water). -

Note:

is soluble in methanol (

-

-

Desiccation:

-

Store the treated solid in a desiccator containing Calcium Oxide (CaO) and a small beaker of Ammonium Hydroxide .

-

Rationale: CaO absorbs water; Ammonium Hydroxide maintains an ammonia-rich atmosphere to prevent reversion to bifluoride.

-

References

-

Berzelius, J. J. (1824).[3] "Untersuchungen über die Flussspatsäure und deren Merkwürdigste Verbindungen." Poggendorffs Annalen der Physik und Chemie, 1, 1-48. Link

-

Lawson, T. & Collie, N. (1888).[10] "The Action of Heat on the Salts of Tetramethylammonium." Journal of the Chemical Society, Transactions, 53, 624-636. Link

-

Zachariasen, W. H. (1927).[11] "Die Kristallstruktur des Ammoniumfluorids." Zeitschrift für Physikalische Chemie, 127, 218-224.[11] Link

-

Brill, R. & Zaromb, S. (1954).[1] "Mixed Crystals of Ice and Ammonium Fluoride."[1] Nature, 173, 316–317.[1] Link[1]

-

Sun, H. & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride."[5] Journal of the American Chemical Society, 127(7), 2050–2051. Link

-

Kauders, H. J. et al. (1965).[12] "Conversion of Ammonium Fluoride to Ammonium Bifluoride." U.S. Patent 3,212,849.[12] Link

Sources

- 1. Ammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. US2148514A - Preparation of compounds of fluorine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ammonium fluoride nh4f: Topics by Science.gov [science.gov]

- 7. The discovery of fluoride and fluorine [fluoride-history.de]

- 8. Ammonium fluoride | 12125-01-8 [chemicalbook.com]

- 9. Ammonium bifluoride - Wikipedia [en.wikipedia.org]

- 10. JPH04226947A - Anhydrous tetramethylammonium fluoride free from chloride and difluoride - Google Patents [patents.google.com]

- 11. Ammonium fluoride | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US3212849A - Conversion of ammonium fluoride to ammonium bifluoride by subatmospheric evaporationof an aqueous solution of ammonium fluoride - Google Patents [patents.google.com]

Methodological & Application

High-Performance Protocol: Preparation of Buffered Azanium Fluoride Hydrate Solutions for LC-MS/MS

Executive Summary

This guide details the preparation of Azanium Fluoride (Ammonium Fluoride,

Critical Warning: Unlike standard buffers, Azanium Fluoride is corrosive to glass and toxic. This protocol deviates from standard laboratory glass-based workflows. Adherence to the "Plastic-Only" directive is mandatory to prevent equipment damage and sample contamination.

Safety & Hazard Assessment (The "Plastic-Only" Directive)

Before handling reagents, you must understand the unique material constraints of fluoride chemistry.

The Glass Corrosion Mechanism

Azanium fluoride hydrolyzes slightly in water to form equilibrium amounts of hydrofluoric acid (

Consequences:

-

Leaching: Sodium and boron leach from the glass into your mobile phase, creating high background noise and adducts (

) in MS. -

Structural Failure: Long-term storage in glass bottles will lead to bottle rupture.

Mandatory Safety Controls

-

Storage: Use HDPE (High-Density Polyethylene) , PP (Polypropylene) , or PFA/PTFE containers only.

-

LC System: Passivate the LC system. Replace glass solvent inlet filters with stainless steel or PEEK filters.

-

PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Work in a fume hood to avoid inhaling dust.

Scientific Rationale: The Fluoride Advantage

Why switch from Ammonium Acetate to Azanium Fluoride?

In Negative ESI, ionization relies on deprotonation (

-

Mechanism: The fluoride ion effectively "strips" protons from analytes that are weakly acidic (e.g., estrogens, vitamin D metabolites), stabilizing the negative charge more effectively than acetate.

-

Result: Lower Limits of Quantitation (LLOQ) and improved signal-to-noise ratios.

Mechanistic Visualization

The following diagram illustrates the ionization pathway comparison.

Figure 1: Comparative ionization mechanism showing the superior proton abstraction capability of the fluoride ion in negative mode ESI.

Protocol: Preparation of 1.0 M Stock Solution

Target Concentration: 1.0 M Stock (for dilution to 1–10 mM working mobile phase). Volume: 100 mL.

Reagents & Equipment

| Component | Grade | Specification |

| Azanium Fluoride | LC-MS Grade | 98%+ Purity, Crystalline ( |

| Water | LC-MS Grade | 18.2 MΩ·cm, TOC < 5 ppb |

| Weighing Boat | Plastic | Polystyrene or antistatic plastic |

| Volumetric Flask | PLASTIC (PMP/PP) | Class A Polypropylene (Do NOT use glass) |

| Spatula | Plastic/Teflon | Avoid metal contact if possible |

Step-by-Step Procedure

-

Container Preparation: Rinse a 100 mL Polypropylene (PP) volumetric flask three times with LC-MS grade water.

-

Weighing:

-

Dissolution:

-

Transfer the solid into the PP volumetric flask.

-

Add approximately 80 mL of LC-MS grade water.

-

Cap and swirl gently until fully dissolved. (Dissolution is endothermic; the flask may cool slightly).

-

-

Volume Adjustment:

-

Fill to the 100 mL mark with LC-MS grade water.

-

Invert 10 times to mix.

-

-

Filtration (Critical for LC-MS):

-

Use a 0.2 µm Polypropylene (PP) or PTFE syringe filter .

-

Do not use Nylon filters (chemical incompatibility).

-

Filter the solution into a clean HDPE storage bottle.

-

-

Labeling:

-

Label as "1.0 M Ammonium Fluoride Stock".

-

Expiry: 1 month at 4°C.

-

Protocol: Mobile Phase Preparation (Working Solution)

Target: 1 mM Ammonium Fluoride in Water (Mobile Phase A).

-

Measure: Transfer 1.0 mL of the 1.0 M Stock solution into a 1 L plastic solvent bottle (PFA or PP).

-

Dilute: Add 999 mL of LC-MS grade water.

-

Degas: Sonicate for 5 minutes (if using plastic bottles, ensure the ultrasonic bath water does not enter the bottle).

-

pH Check (Optional): The natural pH will be ~6.2–6.8.

-

Note: Do not adjust pH with mineral acids (HCl, H2SO4) or you will generate HF gas. If buffering to a specific pH is required, use Ammonium Hydroxide (to raise pH) or Acetic Acid (to lower pH), but be aware that adding acetate reintroduces acetate ions which may compete for ionization.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the preparation and deployment of Azanium Fluoride mobile phases.

Troubleshooting & Optimization

This protocol is self-validating if the following metrics are monitored.

| Issue | Indicator | Root Cause | Corrective Action |

| High Backpressure | Pressure delta > 10% | Precipitation or column damage. | Ensure concentration is < 2 mM.[3][4] Use plastic filters. |

| Na+ Adducts | High [M+23]+ signal | Glass leaching. | STOP. Check all solvent bottles and inlet filters. Replace with plastic. |

| Signal Drop | Sensitivity loss | Old stock solution. | Prepare fresh stock monthly. |

| Retention Shift | pH drift. |

Column Compatibility Note: Do not use Azanium Fluoride with silica-based columns that are not end-capped or "hybrid" particles. High pH or high fluoride concentration (>5 mM) can strip the bonded phase. Hybrid particle columns (e.g., Waters BEH, Agilent Poroshell HPH) are strongly recommended.

References

-

Pesek, J. J., & Matyska, M. T. (2015). Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography.[5] Journal of Chromatography A, 1401, 69–74.[5] Link

-

Fico, M., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[6][7] Rapid Communications in Mass Spectrometry. Link

-

Shimadzu Application Note. Accelerate method development using fast screening of mobile phases additives. Link

-

Sciencemadness & Safety Data. Storage and handling of Ammonium Fluoride (Glass vs. Plastic compatibility). Link

-